
(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine
Übersicht
Beschreibung
Trifluoromethyl group is a functional group that has the formula -CF3 . It’s often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Synthesis Analysis
Various methods exist to introduce trifluoromethyl functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride. Trifluoromethyl ethers and trifluoromethyl aromatics are converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .Molecular Structure Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .Chemical Reactions Analysis
Trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid. Conversely, the trifluoromethyl group lowers the basicity of compounds like trifluoroethanol .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound containing a trifluoromethyl group can vary widely depending on the specific compound. For example, the molecular weight of “1-(Trifluoromethyl)cyclopentane-1-carboxylic acid” is 175.58 g/mol .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
The introduction of fluorine atoms into pharmaceutical compounds can significantly alter their biological activity, metabolic stability, and membrane permeability. The difluoromethyl group in particular is valued for its ability to improve drug efficacy and selectivity . This compound could be used to synthesize new medications with enhanced pharmacokinetic properties.
Agrochemical Synthesis
Fluorinated compounds like (1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine are often used in the development of agrochemicals due to their stability and resistance to degradation. They can lead to the creation of more effective pesticides and herbicides with longer shelf lives .
Material Science
In material science, the incorporation of fluorinated moieties can result in materials with unique properties such as increased resistance to solvents, acids, and bases. This compound could be instrumental in creating new polymers or coatings with improved performance characteristics .
Organic Synthesis
The selective difluoromethylation reactions enabled by this compound are crucial in organic synthesis. It can be used to introduce fluorine-containing groups into various molecular scaffolds, which is a key step in synthesizing complex organic molecules .
Medicinal Chemistry
In medicinal chemistry, the ability to introduce difluoromethyl and trifluoromethyl groups into molecules is essential for the design of new drugs. This compound can be used to modify the chemical structure of lead compounds to improve their interaction with biological targets .
Catalysis
The compound can act as a catalyst or a reagent in various chemical reactions, particularly those involving the introduction of fluorine atoms into organic molecules. This is important for reactions that require high precision and selectivity .
Radiolabeling
Due to the presence of fluorine, (1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine can be used in radiolabeling studies to track the distribution and metabolism of drugs within the body, which is vital for drug development and diagnostic imaging .
Environmental Chemistry
In environmental chemistry, the study of fluorinated compounds helps in understanding the persistence and bioaccumulation of these compounds in ecosystems. This compound can be used to develop analytical methods for detecting and quantifying fluorinated pollutants .
Wirkmechanismus
The mechanism of action of trifluoromethyl-containing compounds can vary widely depending on the specific compound and its intended use. For example, fluoxetine, an antidepressant that contains a trifluoromethyl group, works by blocking the reuse of serotonin by blocking the reuptake transporter protein, which is located in the presynaptic terminal .
Safety and Hazards
The safety and hazards associated with a specific trifluoromethyl-containing compound can vary widely. For example, “1-(Trifluoromethyl)cyclopentane-1-carboxylic acid” is not intended for human or veterinary use and is for research use only.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-(difluoromethyl)-5-(trifluoromethyl)pyrazol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F5N3/c7-5(8)14-3(2-12)1-4(13-14)6(9,10)11/h1,5H,2,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYXWNBMSVQOSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)C(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



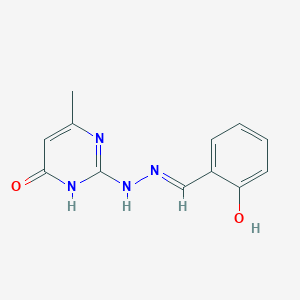
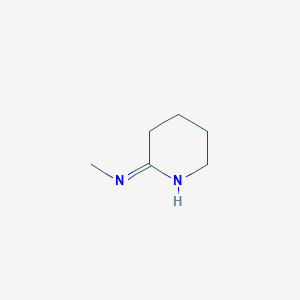
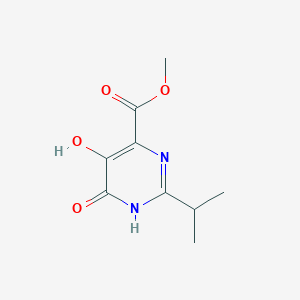

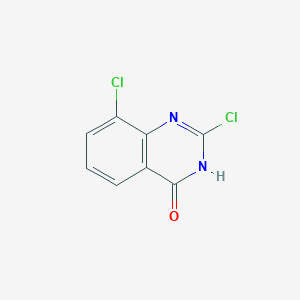
![3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B1461072.png)
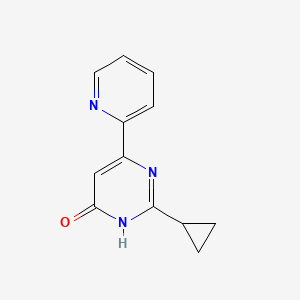

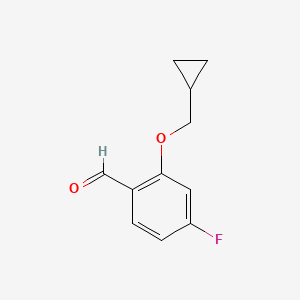
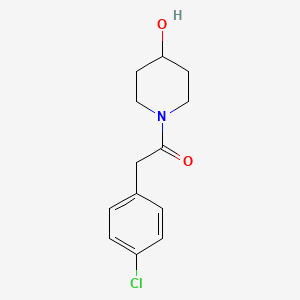
![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1461080.png)
![2-((Methylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1461083.png)

![2-phenyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1461085.png)